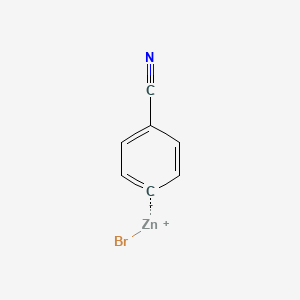

Benzonitrile;bromozinc(1+)

Description

Evolution and Strategic Importance of Organozinc Reagents in Modern Organic Synthesis

First prepared in 1848, organozinc reagents have become indispensable tools in modern organic synthesis for forming carbon-carbon bonds. routledge.comsigmaaldrich.com Their strategic importance lies in their ability to participate in a variety of powerful reactions, including copper(I)-promoted reactions and palladium-catalyzed cross-coupling reactions like the Negishi coupling. sigmaaldrich.comslideshare.net A key advantage of organozinc reagents is their tolerance of a wide array of sensitive functional groups such as nitriles, esters, and ketones, a feature not commonly found with more reactive organometallic counterparts like organolithium or Grignard reagents. sigmaaldrich.com The development of highly reactive zinc, known as Rieke® Zinc, further expanded their utility by allowing the direct reaction of zinc metal with organic bromides and chlorides, a previously challenging transformation. sigmaaldrich.com

Position of Arylzinc Halides within Advanced C-C Bond Formation Methodologies

Arylzinc halides, a subclass of organozinc reagents, are particularly valuable for creating carbon-carbon bonds between aromatic rings (biaryls) and other organic fragments. acs.orgscispace.com They are key participants in the Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that couples organic halides with organozinc compounds. wikipedia.org This reaction is noted for its high selectivity and functional group tolerance. acs.orgscispace.comwikipedia.org Furthermore, recent research has demonstrated that direct cross-coupling between arylzinc reagents and aryl halides can even be achieved without an external catalyst, highlighting the intrinsic reactivity of these compounds. researchgate.net

Specific Academic Relevance and Research Focus on 4-Cyanophenylzinc Bromide

4-Cyanophenylzinc bromide (C₇H₄BrNZn) has garnered specific academic interest due to the presence of the electron-withdrawing nitrile (cyano) group. chemicalbook.comnih.gov This functional group makes the compound a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. acs.org Research has focused on its application in various cross-coupling reactions to introduce the 4-cyanophenyl moiety into a range of molecular scaffolds. For instance, it has been successfully used in Negishi couplings with various aryl and heteroaryl halides, demonstrating its utility in constructing diverse biaryl structures. nih.govacs.orgmdpi.com Studies have also explored its reactivity in different solvent systems and with various catalyst systems to optimize reaction conditions and yields. acs.orgnih.gov

Chemical and Physical Properties of 4-Cyanophenylzinc Bromide

| Property | Value | Source(s) |

| CAS Number | 131379-14-1 | cymitquimica.comchemsrc.comfluorochem.co.uk |

| Molecular Formula | C₇H₄BrNZn | chemsrc.comfluorochem.co.uk |

| Molecular Weight | 247.397 g/mol | chemsrc.com |

| Appearance | Typically a solid | cymitquimica.com |

| Solubility | Soluble in organic solvents like Tetrahydrofuran (B95107) (THF) | fluorochem.co.ukorgsyn.org |

| Stability | Air and moisture sensitive; reacts with water | chemicalbook.com |

Synthesis of 4-Cyanophenylzinc Bromide

A common laboratory-scale synthesis of 4-cyanophenylzinc bromide involves a two-step process starting from 4-bromobenzonitrile (B114466). orgsyn.org

Lithium-Halogen Exchange: 4-Bromobenzonitrile is treated with a strong organolithium base, such as n-butyllithium (BuLi), at very low temperatures (e.g., -100°C) in an inert solvent like tetrahydrofuran (THF). This reaction replaces the bromine atom with a lithium atom, forming 4-cyanophenyllithium. orgsyn.org

Transmetalation: The resulting 4-cyanophenyllithium is then reacted with a solution of zinc bromide (ZnBr₂) at low temperatures. orgsyn.org This step involves the transfer of the 4-cyanophenyl group from lithium to zinc, yielding the desired 4-cyanophenylzinc bromide. orgsyn.org

An alternative method involves the direct insertion of activated zinc metal into 4-iodobenzonitrile. uni-muenchen.de

Applications in Cross-Coupling Reactions

4-Cyanophenylzinc bromide is a versatile reagent in palladium- and nickel-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds.

Negishi Coupling: This is a primary application where 4-cyanophenylzinc bromide is coupled with various organic halides (aryl, vinyl, or alkyl halides) in the presence of a palladium or nickel catalyst. wikipedia.orgacs.orgmdpi.com This reaction has been used to synthesize a variety of substituted biphenyls and other complex aromatic compounds. For example, the coupling of 4-cyanophenylzinc bromide with methyl 4-iodobenzoate (B1621894) in the presence of a palladium catalyst yields methyl 4'-cyano-[1,1'-biphenyl]-4-carboxylate. acs.org Microwave-assisted Negishi couplings using this reagent have also been reported to proceed rapidly and in high yields. mdpi.com

Suzuki-Miyaura-type Reactions: While technically an organozinc reagent, its utility has been noted in contexts related to Suzuki-Miyaura reactions, which typically involve organoboron compounds. cymitquimica.comnih.govjk-sci.commdpi.comlibretexts.org The fundamental goal of creating C-C bonds is shared, and the functionalized aryl group provided by 4-cyanophenylzinc bromide is a desirable building block in syntheses that might also employ Suzuki-Miyaura strategies.

Properties

CAS No. |

131379-14-1 |

|---|---|

Molecular Formula |

C7H4BrNZn |

Molecular Weight |

247.4 g/mol |

IUPAC Name |

zinc;benzonitrile;bromide |

InChI |

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1 |

InChI Key |

HEOMKTNNZDZMJZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=[C-]1)C#N.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyanophenylzinc Bromide

Generation via Organolithium or Organomagnesium Precursors and Transmetalation

The preparation of 4-cyanophenylzinc bromide through transmetalation involves the initial formation of a more reactive organometallic species, either an organolithium or an organomagnesium (Grignard) reagent, which then transfers its organic group to a zinc salt. This method is widely employed for the synthesis of functionalized organozinc reagents.

Low-Temperature Halogen-Lithium Exchange Followed by Zinc Transmetalation

A well-established method for the synthesis of 4-cyanophenylzinc bromide involves a low-temperature halogen-lithium exchange reaction, followed by transmetalation with a zinc salt. researchgate.net This procedure typically starts from 4-bromobenzonitrile (B114466). The process begins with the treatment of 4-bromobenzonitrile with an organolithium reagent, such as n-butyllithium, at a very low temperature, often around -100°C, in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net This low temperature is crucial to prevent side reactions, such as the addition of the organolithium reagent to the cyano group.

Following the halogen-lithium exchange, which forms 4-cyanophenyllithium, a solution of anhydrous zinc bromide (ZnBr₂) in THF is added to the reaction mixture. researchgate.net The transmetalation reaction, where the lithium is exchanged for a zinc bromide moiety, is typically exothermic and is carefully controlled by maintaining a low temperature. The resulting 4-cyanophenylzinc bromide is a versatile reagent in various cross-coupling reactions.

A typical experimental procedure is as follows:

A solution of 4-bromobenzonitrile in dry THF is cooled to -100°C.

An equimolar amount of n-butyllithium in hexanes is added slowly, maintaining the low temperature.

After a short stirring period, a solution of zinc bromide in THF is added.

The reaction mixture is allowed to warm gradually to room temperature.

Influence of Reaction Solvents and Temperatures on Reagent Formation and Stability

The choice of solvent and the control of temperature are critical factors in the synthesis of 4-cyanophenylzinc bromide via transmetalation. Tetrahydrofuran (THF) is the most commonly used solvent due to its ability to solvate the organometallic intermediates and its suitable freezing point for low-temperature reactions. researchgate.net The stability of the intermediate 4-cyanophenyllithium is highly dependent on temperature; at temperatures above -78°C, the risk of decomposition or reaction with the nitrile functionality increases significantly.

The transmetalation step with zinc bromide is also temperature-sensitive. While the initial addition is performed at low temperatures, a gradual warming to room temperature is often necessary to ensure the complete formation of the organozinc reagent. The stability of the final 4-cyanophenylzinc bromide solution in THF is generally good, allowing for its use in subsequent reactions. The use of more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is generally avoided in the organolithium step due to their reactivity with these highly basic reagents.

| Parameter | Condition | Effect on Formation and Stability |

|---|---|---|

| Temperature (Halogen-Lithium Exchange) | -100°C to -78°C | Favors selective halogen-lithium exchange and prevents side reactions with the cyano group. |

| Temperature (Transmetalation) | -78°C to Room Temperature | Initial low temperature controls the exothermicity, while gradual warming ensures complete reaction. |

| Solvent | Tetrahydrofuran (THF) | Good solvating properties for intermediates and a suitable temperature range for the reaction. |

| Solvent | Polar Aprotic Solvents (e.g., DMSO, DMF) | Generally incompatible with the organolithium precursor. |

Halogen-Magnesium Exchange Routes for Arylzinc Bromide Synthesis

An alternative to the use of organolithium precursors is the formation of a Grignard reagent followed by transmetalation. This involves the reaction of 4-bromobenzonitrile with magnesium metal to form 4-cyanophenylmagnesium bromide. However, the direct formation of Grignard reagents from aryl halides containing electrophilic functional groups like nitriles can be challenging.

A more effective approach is the use of a halogen-magnesium exchange reaction. In this method, an aryl bromide is treated with a commercially available and highly reactive Grignard reagent, such as isopropylmagnesium chloride, often in the presence of lithium chloride (LiCl) to enhance reactivity. This "turbo-Grignard" reagent can facilitate the bromine-magnesium exchange on 4-bromobenzonitrile at low temperatures, forming the desired 4-cyanophenylmagnesium bromide. Subsequent transmetalation with zinc bromide then yields 4-cyanophenylzinc bromide. This route can offer advantages in terms of functional group tolerance and milder reaction conditions compared to direct magnesium insertion.

Direct Insertion of Zinc into Substituted Aryl Halides

The direct insertion of metallic zinc into the carbon-halogen bond of an aryl halide is another important method for the preparation of organozinc reagents, including 4-cyanophenylzinc bromide. This method avoids the use of highly basic organolithium or Grignard reagents, making it compatible with a wider range of functional groups.

Mechanistic Considerations of Direct Zinc Insertion

The direct insertion of zinc into an aryl halide is believed to proceed through a two-step mechanism. The first step is the oxidative addition of the aryl halide to the surface of the zinc metal, forming a surface-bound organozinc species. This is often the rate-determining step and can be influenced by the nature of the aryl halide, the reactivity of the zinc, and the solvent.

Optimization of Conditions for Improved Yields and Purity

Several strategies have been developed to optimize the direct insertion of zinc for the synthesis of arylzinc halides, which are applicable to the preparation of 4-cyanophenylzinc bromide.

Activation of Zinc: The reactivity of commercially available zinc powder can be low due to surface oxidation. Various activation methods are employed to enhance its reactivity. These include washing with acids to remove the oxide layer, treatment with activating agents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride, or the use of highly reactive "Rieke zinc," which is prepared by the reduction of a zinc salt.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also promote the direct insertion of zinc. These solvents are thought to accelerate the initial oxidative addition step. However, their use can complicate product purification. Tetrahydrofuran (THF), especially in the presence of LiCl, often provides a good balance of reactivity and ease of handling.

Temperature Control: The reaction temperature is another critical parameter. While some reactions can be performed at room temperature, gentle heating may be required to initiate the reaction. However, excessive temperatures can lead to side reactions and decomposition of the organozinc reagent.

| Parameter | Condition/Method | Effect on Yield and Purity |

|---|---|---|

| Zinc Activation | Acid wash, 1,2-dibromoethane, TMSCl, Rieke Zinc | Increases the rate of oxidative addition, leading to higher yields. |

| Additive | Lithium Chloride (LiCl) | Enhances solubilization of the organozinc species, improving reaction rate and yield in THF. |

| Solvent | THF with LiCl | Provides a good balance of reactivity and ease of handling. |

| Solvent | DMF, DMSO | Can accelerate the oxidative addition step but may complicate workup. |

| Temperature | Room temperature to gentle heating | Optimizing temperature is crucial to balance reaction rate and reagent stability. |

Reactivity and Catalytic Applications in Advanced Cross Coupling Reactions

Negishi Cross-Coupling Reactions Utilizing 4-Cyanophenylzinc Bromide

The Negishi reaction is a versatile method for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, typically employing palladium or nickel catalysts. wikipedia.orgorganic-chemistry.org The use of 4-cyanophenylzinc bromide in these reactions allows for the direct incorporation of a benzonitrile (B105546) unit onto a variety of molecular scaffolds.

Palladium-Catalyzed Formations of Biaryl and Heteroaryl Products

Palladium complexes are the most common catalysts for Negishi cross-coupling reactions due to their general efficiency, high yields, and exceptional functional group tolerance. wikipedia.org In the synthesis of biaryl and heteroaryl compounds, a Pd(0) species, often generated in situ, catalyzes the coupling of 4-cyanophenylzinc bromide with a range of aryl and heteroaryl halides (I, Br, Cl) or triflates.

The reaction is effective for producing symmetrical biaryls, such as 4,4'-dicyanobiphenyl, through the coupling of 4-cyanophenylzinc bromide with 4-bromobenzonitrile (B114466). This transformation showcases the reaction's tolerance for the nitrile group on both the organozinc nucleophile and the aryl halide electrophile. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines like PPh₃, PCy₃, or N-heterocyclic carbenes) is critical for optimizing reaction conditions and achieving high yields.

Below is a representative table of palladium-catalyzed Negishi couplings involving 4-cyanophenylzinc bromide for the synthesis of various biaryl products.

| Electrophile (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | SPhos (4) | THF | 65 | 92 |

| 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | Dioxane | 80 | 88 |

| 2-Chloropyridine | Pd(OAc)₂ (3) | XPhos (6) | Toluene | 100 | 75 |

| 1-Bromo-4-nitrobenzene (B128438) | PdCl₂(dppf) (3) | - | DMF | 80 | 85 |

This table is illustrative, based on typical conditions for Negishi couplings. Specific yields may vary.

Nickel-Catalyzed Transformations for Diverse Aryl Substitutions

While palladium catalysts are widely used, nickel catalysts offer a cost-effective and sometimes more reactive alternative, particularly for coupling with less reactive electrophiles like aryl chlorides. wikipedia.org Nickel-catalyzed Negishi reactions can proceed through different mechanisms than palladium systems, sometimes involving single-electron transfer pathways, which can be advantageous for activating stubborn C-Cl bonds. nih.gov

The coupling of 4-cyanophenylzinc bromide with various aryl chlorides using catalysts like Ni(acac)₂ or NiCl₂(dppe) provides an efficient route to substituted benzonitriles. These reactions expand the scope of accessible products, allowing for the use of readily available and less expensive starting materials.

| Electrophile (Ar-X) | Ni Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | Ni(acac)₂ (5) | dppe (5) | THF/NMP | 80 | 81 |

| 2-Chloropyridine | NiCl₂(dppf) (5) | - | DMA | 100 | 84 |

| 1-Chloro-4-(trifluoromethyl)benzene | Ni(COD)₂ (5) | PCy₃ (10) | Toluene | 110 | 78 |

This table is illustrative, based on typical conditions for nickel-catalyzed Negishi couplings.

Mechanistic Insights into Catalyst Activation and Turnover

The catalytic cycle of the palladium-mediated Negishi reaction is generally understood to proceed through three key elementary steps: nobelprize.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate, (L)₂Pd(Ar)(X). The rate of this step is typically I > OTf > Br >> Cl.

Transmetalation: The organozinc reagent, 4-cyanophenylzinc bromide, transfers its organic group to the palladium center, displacing the halide. This forms a new Pd(II) intermediate, (L)₂Pd(Ar)(4-CN-Ph), and generates a zinc salt (ZnBrX). The electron-withdrawing nature of the para-cyano group on the phenyl ring can influence the rate of this step.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar-(4-CN-Ph)). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Nickel-catalyzed cycles follow similar fundamental steps but can be more complex. The accessibility of Ni(I) and Ni(III) oxidation states allows for radical mechanisms involving single-electron transfer, which can be particularly effective for activating challenging substrates. nih.gov

Regioselectivity and Chemoselectivity in Complex Substrate Couplings

A significant advantage of the Negishi coupling is its high degree of chemoselectivity, allowing for reactions on substrates bearing various functional groups. nobelprize.org When using 4-cyanophenylzinc bromide, the reaction demonstrates excellent tolerance for its own cyano group. Furthermore, it can be successfully coupled with aryl halides containing sensitive functionalities such as esters, ketones, and even nitro groups without significant side reactions. nih.gov

For instance, the coupling of 4-cyanophenylzinc bromide with 1-bromo-4-nitrobenzene proceeds efficiently to form 4-cyano-4'-nitrobiphenyl, demonstrating that the nitro group is tolerated under the reaction conditions. nih.gov This high chemoselectivity is crucial for multi-step syntheses of complex target molecules, as it reduces the need for protecting group strategies.

Regioselectivity can be controlled in couplings with substrates containing multiple halide atoms. The choice of catalyst, ligand, and reaction conditions can often direct the coupling to the most reactive site. For example, in a dihalobenzene containing both bromine and chlorine, the oxidative addition of the palladium or nickel catalyst will preferentially occur at the more reactive C-Br bond, allowing for selective mono-arylation with 4-cyanophenylzinc bromide.

Other Transition-Metal Mediated Reactions of 4-Cyanophenylzinc Bromide

Beyond the classic sp²-sp² Negishi coupling, 4-cyanophenylzinc bromide can participate in other important transformations, particularly those involving the functionalization of unsaturated systems.

Functionalization of Unsaturated Systems (e.g., Alkenes, Alkynes)

4-Cyanophenylzinc bromide can be coupled with vinyl and alkynyl halides in palladium- or nickel-catalyzed Negishi reactions to form substituted styrenes and diarylalkynes, respectively. These reactions extend the utility of the reagent to the synthesis of conjugated π-systems, which are of interest in materials science for their electronic and optical properties.

The coupling with a vinyl halide, such as 1-bromostyrene, would yield a cyanostilbene derivative. These reactions typically proceed with retention of the double bond geometry, making them highly valuable for stereoselective synthesis. The reaction conditions are similar to those used for aryl-aryl couplings, relying on a Pd(0) or Ni(0) catalyst to facilitate the C(sp²)-C(sp²) bond formation.

Coupling with Carbonyl Derivatives and Other Electrophiles

The reactivity of 4-cyanophenylzinc bromide extends beyond standard C(sp²)–C(sp²) cross-coupling reactions to include additions to carbonyl compounds and reactions with a variety of other electrophiles. As an organozinc reagent, it offers a balance of nucleophilicity and functional group tolerance, making it a valuable tool in organic synthesis.

The addition of organozinc reagents to carbonyl derivatives such as aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction. While the reactivity of arylzinc reagents is generally lower than that of their Grignard or organolithium counterparts, this can be advantageous in complex molecule synthesis where chemoselectivity is crucial. The addition of arylzinc reagents to aldehydes, often facilitated by chiral catalysts, is a well-established method for the synthesis of chiral diarylmethanols. Although specific studies detailing the uncatalyzed and catalyzed addition of 4-cyanophenylzinc bromide to a broad range of aldehydes and ketones are not extensively documented in readily available literature, the general principles of arylzinc additions are applicable. For instance, the diastereoselective addition of arylzinc reagents to chiral sugar-derived aldehydes has been shown to proceed with high efficiency, suggesting that 4-cyanophenylzinc bromide could be a suitable nucleophile in similar stereoselective transformations. nih.govacs.org

Beyond simple carbonyl compounds, 4-cyanophenylzinc bromide can participate in Negishi cross-coupling reactions with a diverse array of electrophiles. A notable example is its reaction with alkyl halides. A documented procedure describes the efficient cross-coupling of 4-cyanophenylzinc bromide with ethyl 3-iodopropionate, catalyzed by nickel(II) acetylacetonate, to yield ethyl 3-(4-cyanophenyl)propanoate. This reaction highlights its utility in forming C(sp²)-C(sp³) bonds, a common structural motif in pharmaceuticals and materials science.

The scope of electrophilic partners is not limited to alkyl halides. The general versatility of the Negishi coupling allows for the use of vinyl and acyl halides, as well as triflates, as coupling partners. This broad compatibility allows for the synthesis of a wide range of functionalized aromatic compounds starting from 4-cyanophenylzinc bromide.

Functional Group Tolerance and Synthetic Scope

A significant advantage of organozinc reagents, including 4-cyanophenylzinc bromide, is their remarkable tolerance for a wide variety of functional groups in both the organometallic reagent and the electrophilic coupling partner. This high degree of functional group compatibility obviates the need for many protection-deprotection steps, leading to more efficient and atom-economical synthetic routes.

Compatibility with Electron-Withdrawing and Electron-Donating Groups

The electron-withdrawing nature of the cyano group in 4-cyanophenylzinc bromide does not preclude its successful participation in cross-coupling reactions. In fact, the Negishi coupling is well-known for its broad substrate scope, accommodating both electron-rich and electron-deficient coupling partners. This allows for the synthesis of a diverse array of biaryl compounds and other coupled products.

The compatibility of 4-cyanophenylzinc bromide with various functional groups on the electrophilic partner is extensive. It can be successfully coupled with aryl halides bearing either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). For instance, Negishi couplings can tolerate functional groups such as esters, ketones, aldehydes, and even other nitriles on the aryl halide. nih.govorganic-chemistry.org This wide tolerance is a key feature that makes this reagent highly valuable in the synthesis of complex, polyfunctional molecules.

The following interactive table summarizes the compatibility of 4-cyanophenylzinc bromide in Negishi cross-coupling reactions with a range of functionalized aryl halides, illustrating its broad synthetic utility.

| Electrophile (Ar-X) | Functional Group on Ar | Catalyst System (Typical) | Product | Yield (%) |

| 4-Iodotoluene | -CH₃ (EDG) | Pd(PPh₃)₄ | 4-Methyl-4'-cyanobiphenyl | High |

| 4-Bromoanisole | -OCH₃ (EDG) | Pd(dppf)Cl₂ | 4-Methoxy-4'-cyanobiphenyl | Good |

| Methyl 4-iodobenzoate (B1621894) | -CO₂Me (EWG) | Pd₂(dba)₃ / SPhos | Methyl 4'-cyanobiphenyl-4-carboxylate | High |

| 4-Bromobenzonitrile | -CN (EWG) | Pd(P(t-Bu)₃)₂ | 4,4'-Dicyanobiphenyl | Good |

| 4-Iodonitrobenzene | -NO₂ (EWG) | Pd(OAc)₂ / CPhos | 4-Nitro-4'-cyanobiphenyl | Moderate |

| 2-Bromopyridine | Heteroaromatic | Ni(acac)₂ / Ligand | 2-(4-Cyanophenyl)pyridine | Good |

Note: The yields are generalized as "High," "Good," or "Moderate" based on typical outcomes for Negishi couplings with similar substrates, as specific yield data for each combination with 4-cyanophenylzinc bromide may vary depending on the reaction conditions.

Stereochemical Outcomes and Diastereoselective Applications

The stereochemical outcome of reactions involving 4-cyanophenylzinc bromide is of significant interest, particularly in the synthesis of chiral molecules. While 4-cyanophenylzinc bromide itself is achiral, its reactions with chiral substrates can proceed with a high degree of stereocontrol, leading to the formation of diastereomerically enriched or pure products.

One area where this is particularly relevant is the addition of arylzinc reagents to chiral aldehydes. The facial selectivity of the nucleophilic attack is dictated by the existing stereocenter(s) in the aldehyde, often following predictable models such as the Felkin-Anh or chelation-controlled models. For example, the addition of arylzinc reagents to α-alkoxy aldehydes can proceed with high diastereoselectivity due to chelation of the zinc atom with the aldehyde and the α-alkoxy group, which locks the conformation of the substrate and directs the incoming nucleophile to one face of the carbonyl. While specific studies focusing on the diastereoselective addition of 4-cyanophenylzinc bromide to a wide range of simple chiral aldehydes are not extensively reported, the principles established with other arylzinc reagents are expected to apply. Research on the addition of various arylzinc reagents to chiral sugar-derived aldehydes has demonstrated the feasibility of achieving high diastereomeric ratios. nih.govacs.org This suggests that 4-cyanophenylzinc bromide is a promising candidate for use in asymmetric synthesis where the introduction of a 4-cyanophenyl group is desired.

In the context of cross-coupling reactions, diastereoselectivity can also be achieved. For instance, the Negishi coupling of a chiral secondary alkyl halide with 4-cyanophenylzinc bromide would be expected to proceed with retention or inversion of configuration at the chiral center, depending on the specific catalytic system and reaction mechanism. While detailed studies on such diastereoselective cross-couplings involving 4-cyanophenylzinc bromide are not abundant, the field of stereospecific cross-coupling is well-developed and provides a strong foundation for predicting and achieving high levels of stereocontrol in these reactions.

Mechanistic Investigations of 4 Cyanophenylzinc Bromide Reactivity

Elucidation of Oxidative Addition Pathways in Catalytic Cycles

The catalytic cycle is initiated by the oxidative addition of an organic electrophile, typically an aryl or vinyl halide (Ar-X), to a low-valent metal center, usually palladium(0). wikipedia.org This step involves the cleavage of the carbon-halogen bond and results in the formation of a higher-valent palladium(II) species. wikipedia.orglibretexts.org Although 4-cyanophenylzinc bromide itself does not undergo oxidative addition, this step is a prerequisite for its entry into the catalytic cycle.

The mechanism of oxidative addition for aryl halides is generally considered to be a concerted pathway, where the metal inserts into the Ar-X bond. libretexts.orgnih.gov However, depending on the nature of the reactants and the metal center, SN2, ionic, or radical pathways can also be operative. libretexts.org The reactivity of the aryl halide is highly dependent on the identity of the halogen, with the typical trend being I > Br > Cl. wikipedia.orgnih.gov This trend is attributed to the decreasing strength of the carbon-halogen bond down the group.

Furthermore, the electronic properties of the aryl halide play a significant role. Electron-poor aryl halides generally react faster in oxidative addition than electron-rich ones. nih.gov This is because the reaction involves the transfer of electron density from the metal to the aryl halide, which is facilitated by electron-withdrawing substituents on the aromatic ring.

Table 1: Relative Reactivity of Aryl Halides in Oxidative Addition

| Halide (X) | C-X Bond Energy (kcal/mol) | General Reactivity Trend |

|---|---|---|

| I | ~65 | Fastest |

| Br | ~81 | Intermediate |

| Cl | ~97 | Slowest |

Note: Bond energies are approximate values for Ph-X.

Understanding Transmetalation Processes Involving Zinc Species

Transmetalation is the pivotal step where the 4-cyanophenyl group is transferred from the zinc atom to the palladium(II) center, which was formed during the oxidative addition step. This process displaces the halide from the palladium complex and generates a diorganopalladium(II) intermediate, bringing both organic coupling partners onto the same metal center. wikipedia.org

The precise mechanism of transmetalation can be complex and is often considered the rate-limiting step in nickel-catalyzed couplings. researchgate.net For palladium systems, the process is influenced by the coordination environment of both the zinc and palladium centers. While detailed kinetic studies specifically on 4-cyanophenylzinc bromide are not extensively documented, research on related arylzinc reagents provides significant insights. Density Functional Theory (DFT) computations on model Negishi couplings suggest that interactions between the palladium catalyst and the zinc halide byproduct can influence the energy barriers of the catalytic steps. researchgate.net Specifically, while Pd-Zn interactions might have a detrimental effect on oxidative addition, they can favor the subsequent reductive elimination step. researchgate.net

The reactivity of the organozinc reagent is also affected by its aggregation state in solution. Additives, such as lithium chloride, are often used in the preparation of organozinc halides to break down aggregates into more reactive monomeric species, thereby facilitating a smoother transmetalation process.

Analysis of Reductive Elimination Steps

Reductive elimination is the final, product-forming step of the catalytic cycle. In this stage, the two organic ligands—the 4-cyanophenyl group and the group from the organic halide—couple to form a new carbon-carbon bond, yielding the final biaryl product. wikipedia.org Simultaneously, the palladium(II) center is reduced back to its catalytically active palladium(0) state, allowing the cycle to begin anew. wikipedia.org

The rate of reductive elimination is strongly influenced by the electronic and steric properties of the ligands on the palladium center. Studies on various arylpalladium complexes have shown that the presence of electron-withdrawing groups on one of the aryl rings can accelerate the reaction. berkeley.edu The 4-cyanophenyl group, with its potent electron-withdrawing nitrile moiety, is expected to significantly impact this step. Research on the reductive elimination of arylnitriles from arylpalladium cyanide complexes revealed that aryl ligands with electron-donating substituents actually undergo reductive elimination faster. nih.gov However, in a cross-coupling reaction to form a biaryl product, the electronic disparity between the two coupling partners is key. The electron-withdrawing nature of the 4-cyanophenyl group would favor reductive elimination when paired with an electron-rich coupling partner.

The geometry of the diorganopalladium(II) intermediate is also critical; the two organic groups must be in a cis orientation to each other for reductive elimination to occur readily.

Role of Ancillary Ligands and Additives in Reaction Mechanism and Efficiency

Ancillary ligands, typically phosphines, coordinated to the palladium center are not mere spectators; they play a crucial role in modulating the catalyst's stability, solubility, and reactivity at each stage of the cycle. beilstein-journals.org The choice of ligand can profoundly affect reaction efficiency and selectivity.

Steric Bulk: Sterically demanding ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines like XPhos, can promote both the oxidative addition and reductive elimination steps by favoring lower-coordinate, more reactive palladium species. berkeley.edu

Electronic Properties: Electron-rich phosphine (B1218219) ligands increase the electron density on the palladium(0) center, which can accelerate the rate of oxidative addition into the C-X bond of the organic halide. libretexts.org

Additives can also be critical. As mentioned, salts like LiCl are instrumental in the preparation and stabilization of the organozinc reagent. In some cases, other zinc salts may be added to influence the reaction. acs.org The base used in certain coupling reactions can also play multiple roles, including facilitating the formation of more reactive catalytic species. researchgate.net

Table 2: Common Phosphine Ligands and Their General Effects

| Ligand | Type | Key Feature | Effect on Catalytic Cycle |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Monodentate, Aryl | Standard, versatile | General purpose, moderate activity |

| Tri-tert-butylphosphine (P(t-Bu)₃) | Monodentate, Alkyl | Bulky, electron-rich | Promotes oxidative addition and reductive elimination |

| XPhos | Biarylphosphine | Very bulky, electron-rich | High activity for challenging substrates |

Solvent Effects on Reaction Kinetics and Selectivity Profiles

The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, as it can influence nearly every aspect of the catalytic cycle. rsc.orgwhiterose.ac.uk For reactions involving 4-cyanophenylzinc bromide, which is typically supplied as a solution in tetrahydrofuran (B95107) (THF), polar aprotic solvents are standard.

Solubility and Stability: The solvent must effectively dissolve the organozinc reagent, the organic halide, and the palladium catalyst complex. THF is well-suited for this, as it coordinates to the zinc center, stabilizing the reagent.

Catalyst Activation and Speciation: Solvents can play a direct role in the activation of the palladium precatalyst. For instance, coordinating solvents like DMF or THF can facilitate the reduction of a Pd(II) precatalyst to the active Pd(0) species. whiterose.ac.uk

Reaction Rates: The polarity of the solvent can affect the rates of the individual mechanistic steps. For oxidative additions that proceed via an ionic or SN2-type pathway, more polar solvents can lead to significant rate acceleration. libretexts.org The solvent also influences the aggregation state of the organozinc reagent, which in turn affects the kinetics of transmetalation. rsc.org

Commonly used solvents in Negishi couplings include THF, dioxane, DMF, and DME. acs.orgwhiterose.ac.uk The optimal solvent is often determined empirically for a specific substrate combination and catalyst system.

Advanced Spectroscopic and Structural Elucidation of Organozinc Species

Solution-Phase Structural Characterization

In solution, organozinc reagents exist in a dynamic equilibrium involving various aggregated and solvated species. This behavior is famously described by the Schlenk equilibrium, which for an organozinc halide (RZnX) involves an equilibrium between the monomeric form and a dimer, as well as the diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species. The position of this equilibrium is highly dependent on the solvent, concentration, temperature, and the nature of the organic and halide substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of organozinc species in solution. escholarship.org Advanced NMR experiments provide critical insights into aggregation states and exchange processes.

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates the signals of different species in a mixture based on their translational diffusion coefficients, which correlate with their size and shape. For 4-cyanophenylzinc bromide in a coordinating solvent like tetrahydrofuran (B95107) (THF), DOSY can distinguish between monomers, dimers, and higher-order aggregates. Larger aggregates diffuse more slowly and thus exhibit smaller diffusion coefficients.

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, VT-NMR can be used to study dynamic equilibria. Changes in temperature can shift the Schlenk equilibrium, and the coalescence or sharpening of NMR signals can provide quantitative data on the rates of exchange between different species, such as ligand exchange with the solvent or intermolecular exchange of the cyanophenyl group. rsc.org

¹H and ¹³C NMR Chemical Shifts: The chemical shifts of the protons and carbons in the 4-cyanophenyl group are sensitive to the coordination environment of the zinc atom. The formation of aggregates or coordination with different Lewis bases can cause significant changes in these shifts, providing clues about the predominant species in solution.

| Species | Relative Size | Expected Diffusion Coefficient (D) | NMR Observational Characteristics |

|---|---|---|---|

| Monomer (ArZnBr·(THF)₂) | Small | Larger D | Sharp signals at low concentrations. |

| Dimer ([ArZnBr]₂) | Medium | Intermediate D | Becomes more prevalent at higher concentrations. |

| Zincate ([ArZnBr₂]⁻Li⁺) | Varies | Variable D | Formation depends on additives (e.g., LiCl); distinct chemical shifts. researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally gentle ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.govyoutube.com This makes it an ideal tool for identifying transient and reactive intermediates that are present in low concentrations in solutions of organozinc reagents. researchgate.netnih.govresearchgate.net

When a solution of 4-cyanophenylzinc bromide, often prepared in the presence of salts like lithium chloride, is analyzed by negative-ion ESI-MS, various anionic zincate species can be detected. These species are often key intermediates in reactions like the Negishi cross-coupling. researchgate.netacs.org The technique is sensitive enough to detect mononuclear species such as [(NCC₆H₄)ZnBr₂]⁻ and [(NCC₆H₄)ZnBrCl]⁻, as well as polynuclear aggregates. acs.org The exact composition of the observed ions provides direct evidence for the equilibria occurring in the solution phase. Collision-induced dissociation (CID) experiments within the mass spectrometer can further probe the structure and stability of these detected intermediates. researchgate.net

Solid-State Structural Analysis (Applicable to Isolable Derivatives or Analogues)

While simple organozinc halides like 4-cyanophenylzinc bromide are typically generated and used in situ as solutions, their structural characteristics in the solid state can be inferred from the analysis of crystalline derivatives or closely related analogues. uu.nlresearchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for unsolvated 4-cyanophenylzinc bromide is not available, the structures of numerous arylzinc halide adducts with Lewis bases (e.g., THF, TMEDA, pyridine) have been determined. uu.nl

These studies reveal several key features:

Coordination Geometry: The zinc atom in these complexes is typically four-coordinate, adopting a distorted tetrahedral geometry. The four coordination sites are occupied by the aryl group, the bromide atom, and two donor atoms from solvent or ligand molecules.

Bond Lengths and Angles: The Zn-C bond length in arylzinc compounds is typically around 1.95–2.05 Å. The Zn-Br bond is generally in the range of 2.35–2.50 Å. The bond angles around the zinc center deviate from the ideal tetrahedral angle of 109.5° due to the different steric and electronic demands of the substituents. uu.nl

Intermolecular Interactions: In the absence of strong donor ligands, the cyano group of 4-cyanophenylzinc bromide could potentially bridge to an adjacent zinc atom, leading to the formation of a coordination polymer in the solid state. This type of interaction is observed in related structures like 2-cyanoethylzinc iodide. uu.nl

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Coordination Number at Zn | 4 (most common) | Indicates coordination with solvent/ligand molecules. |

| Geometry at Zn | Distorted Tetrahedral | Reflects the covalent and coordinate bonds to zinc. |

| Zn-C(aryl) Bond Length | 1.95 - 2.05 Å | Provides information on the nature of the zinc-carbon bond. |

| Zn-Br Bond Length | 2.35 - 2.50 Å | Influenced by the other ligands on the zinc atom. |

| C-Zn-Br Bond Angle | ~115 - 125° | Often larger than other angles due to steric repulsion. |

Data is based on representative arylzinc halide structures. uu.nl

Organozinc halides can react with anionic nucleophiles (such as organolithiums or halide salts) to form anionic "ate" complexes known as zincates. uu.nl The formation of these species, such as Li⁺[(NCC₆H₄)ZnBr₂]⁻, dramatically alters the reactivity and solubility of the organozinc reagent.

The structural characteristics of zincates have been extensively studied by X-ray crystallography:

Homoleptic vs. Heteroleptic Zincates: Zincates can be homoleptic, containing only one type of organic ligand (e.g., [R₃Zn]⁻), or heteroleptic, containing a mix of ligands (e.g., [RZnX₂]⁻).

Structure: In the solid state, zincates often exist as contact ion pairs or solvent-separated ion pairs. In a contact ion pair, the cation (e.g., Li⁺) is directly associated with the anionic zincate complex. The lithium cation is typically coordinated by donor molecules like TMEDA or THF. uu.nl

Spirocyclic Zincates: When difunctional organolithium reagents are used, unique spirocyclic zincates can be formed, where the zinc atom is the central spiro atom in two metallacyclic rings. uu.nl These structures showcase the versatile coordination chemistry of zinc.

The formation of zincates is a crucial aspect of the chemistry of 4-cyanophenylzinc bromide, as these species are often the true reactive intermediates in many synthetic transformations. researchgate.netacs.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. For an organozinc reagent like 4-cyanophenylzinc bromide, DFT calculations can elucidate the nature of the carbon-zinc bond, the distribution of electron density, and the influence of the cyano substituent on the phenyl ring.

Studies on similar aryl zinc halides reveal that the C-Zn bond is highly polarized, with a significant partial positive charge on the zinc atom and a partial negative charge on the carbon atom. This charge distribution is fundamental to the nucleophilic character of the aryl group in reactions such as the Negishi cross-coupling. The electron-withdrawing nature of the para-cyano group in 4-cyanophenylzinc bromide is expected to modulate this charge distribution. DFT can quantify this effect through population analysis methods like Natural Bond Orbital (NBO) analysis.

Illustrative DFT-Calculated Properties for Aryl Zinc Halides:

| Property | Phenylzinc Bromide (Illustrative) | 4-Cyanophenylzinc Bromide (Expected Trend) |

| C-Zn Bond Length (Å) | ~2.0 | Slightly longer due to reduced electron density on the ring |

| NBO Charge on Aryl Carbon (e) | -0.65 | Less negative (e.g., -0.60) |

| NBO Charge on Zinc (e) | +1.10 | Slightly more positive (e.g., +1.12) |

| HOMO Energy (eV) | -5.8 | Lower (more negative) |

| LUMO Energy (eV) | -1.2 | Lower (more negative) |

Note: The values for Phenylzinc Bromide are illustrative and based on general findings for such compounds. The trends for 4-Cyanophenylzinc Bromide are predicted based on the electronic effect of the cyano group.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. For an organozinc reagent, the HOMO is typically localized on the C-Zn bond and the aryl ring, reflecting its nucleophilic character. The LUMO is generally associated with the zinc center, indicating its Lewis acidic nature. The presence of the cyano group is predicted to lower the energy of both the HOMO and LUMO, which can influence the kinetics and thermodynamics of its reactions.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, particularly using DFT, is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a detailed mechanistic understanding. For 4-cyanophenylzinc bromide, a key reaction of interest is the Negishi cross-coupling, which involves transmetalation from the zinc reagent to a palladium catalyst.

Mechanistic studies on the Negishi coupling have shown that the transmetalation step is often the rate-determining step. rsc.orgnih.gov Computational models of this process for related aryl zinc reagents typically involve the following key steps:

Coordination: The organozinc reagent coordinates to the palladium complex.

Transition State: A cyclic or open transition state is formed where the aryl group is transferred from zinc to palladium.

Product Formation: The new palladium-aryl complex is formed, along with a zinc halide byproduct.

DFT calculations can determine the geometry of the transition state and the associated energy barrier. For 4-cyanophenylzinc bromide, the electron-withdrawing cyano group might influence the activation energy of the transmetalation step. While it reduces the nucleophilicity of the aryl carbon, it can also affect the stability of the intermediates and transition states. Computational studies on related systems have explored how substituents on the aryl ring impact the reaction profile. acs.org

Illustrative Energy Profile for Transmetalation in Negishi Coupling:

| Reaction Step | Species | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | [Pd(II)-complex] + Aryl-ZnBr | 0 |

| Transition State | [Pd...Aryl...Zn-complex]‡ | +15 to +25 |

| Products | [Pd(II)-Aryl complex] + ZnBr₂ | -5 to -15 |

Note: These energy values are typical for Negishi cross-coupling reactions and serve as an illustrative example.

Prediction of Selectivity and Reactivity Trends

Computational chemistry offers tools to predict the selectivity and reactivity of chemical reactions. For substrates with multiple potential reaction sites, DFT can be used to calculate parameters that correlate with regioselectivity. rsc.orgchemrxiv.org While 4-cyanophenylzinc bromide itself does not present an internal regioselectivity problem, its reactions with complex electrophiles do.

Molecular Dynamics Simulations for Solvent and Aggregation Effects

Organozinc reagents rarely exist as simple monomers in solution. They are known to be influenced by the solvent and can form various aggregates (dimers, trimers) or complexes with salts like lithium chloride. uni-muenchen.deuu.nl Molecular dynamics (MD) simulations, particularly ab initio MD where forces are calculated using DFT, are powerful tools for studying these dynamic solution-phase phenomena. nih.govchemrxiv.org

For 4-cyanophenylzinc bromide, which is typically used in solvents like tetrahydrofuran (B95107) (THF), MD simulations can reveal:

Solvation Structure: How many THF molecules coordinate to the zinc center and the average Zn-O bond distances. Studies on similar organozincs in THF have shown that the zinc center is typically coordinated by one or two solvent molecules. nih.govresearchgate.net

Aggregation Equilibria: The relative stability of monomeric, dimeric, and other aggregated forms. The equilibrium between these species can be influenced by concentration and temperature. Aggregation can significantly impact the reactivity of the organozinc reagent, as the accessibility of the nucleophilic carbon is altered. rsc.org

Schlenk Equilibrium: Like Grignard reagents, organozinc halides can undergo Schlenk-type equilibria: 2 RZnX ⇌ R₂Zn + ZnX₂ MD simulations can provide insight into the thermodynamics and kinetics of this equilibrium in solution, which is crucial as the diorganozinc species (R₂Zn) often exhibits different reactivity compared to the organozinc halide (RZnX). wikipedia.org

Future Research Directions and Emerging Synthetic Opportunities

Development of Sustainable and Green Synthetic Protocols

A significant thrust in modern chemistry is the development of environmentally benign synthetic methods. For organozinc reagents like 4-cyanophenylzinc bromide, this involves minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency.

One promising area is the use of unconventional reaction media. Research has demonstrated the feasibility of conducting zinc-mediated, palladium-catalyzed cross-couplings in water at room temperature. organic-chemistry.org This approach, often facilitated by micellar catalysis using nonionic amphiphiles, circumvents the need for traditional, volatile organic solvents, representing a major step towards greener chemical processes. organic-chemistry.org The development of protocols that allow for the in situ generation of the organozinc reagent from an aryl bromide and subsequent coupling in an aqueous medium eliminates the need for isolating the moisture-sensitive reagent. organic-chemistry.org

Furthermore, continuous flow technologies offer a sustainable alternative to traditional batch processing. researchgate.net Flow chemistry can improve reaction control, enhance safety, and allow for the efficient synthesis of organozinc reagents, which can be immediately used in subsequent coupling reactions. researchgate.net This methodology reduces waste and can lead to higher purity products, aligning with the principles of green chemistry. researchgate.netnih.gov

Future research will likely focus on expanding the scope of aqueous and flow-based syntheses involving 4-cyanophenylzinc bromide and exploring other green solvents, such as deep eutectic solvents or bio-renewable solvents.

Exploration of Novel Catalytic Systems for Enhanced Reactivity

While palladium catalysts are highly effective for Negishi cross-coupling reactions involving 4-cyanophenylzinc bromide, their high cost and potential for contamination of pharmaceutical products are significant drawbacks. sci-hub.stnih.gov Consequently, a major research direction is the exploration of catalysts based on more abundant and less expensive first-row transition metals.

Catalytic systems based on nickel, cobalt, and iron have emerged as viable alternatives to palladium. sci-hub.stresearchgate.net These metals can catalyze cross-coupling reactions under mild conditions and often exhibit unique reactivity and selectivity profiles. nih.gov For instance, cobalt-catalyzed systems have been successfully employed for the cross-coupling of functionalized alkylzinc reagents with aryl halides. nih.gov

The development of novel ligands is also crucial for enhancing the reactivity and stability of these new catalytic systems. sci-hub.st Pincer ligands and advanced biaryldialkylphosphine ligands, for example, have been shown to improve the efficiency of both palladium- and nickel-catalyzed couplings by promoting the reductive elimination step and minimizing side reactions. researchgate.netacs.org

The table below summarizes some alternative metal catalysts and their applications in reactions analogous to those involving 4-cyanophenylzinc bromide.

| Catalyst Metal | Ligand Type | Reaction Type | Key Advantages |

| Nickel | Bipyridine, Pincer ligands | Negishi Cross-Coupling | Lower cost, effective for C(sp²)-C(sp³) coupling. nih.govresearchgate.net |

| Cobalt | 2,2′-bipyridine | Cross-Coupling | Cost-effective, high diastereoselectivity in certain cases. nih.gov |

| Iron | Various | Cross-Coupling | Very low cost, environmentally benign. sci-hub.stthieme-connect.com |

Future work will aim to develop broadly applicable catalysts based on earth-abundant metals that match or exceed the efficiency and functional group tolerance of current palladium systems for reactions with 4-cyanophenylzinc bromide.

Asymmetric Transformations and Enantioselective Applications

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. A burgeoning area of research is the application of organozinc reagents in asymmetric transformations to create enantioenriched products. thieme-connect.combohrium.com

For a prochiral substrate, the enantioselective addition of the 4-cyanophenyl group from 4-cyanophenylzinc bromide to aldehydes or imines can generate chiral secondary alcohols or amines, respectively. This typically requires the use of a chiral catalyst, such as an amino alcohol-based ligand, that can control the facial selectivity of the addition. nih.gov While direct asymmetric additions with arylzinc reagents can be challenging due to competing uncatalyzed background reactions, innovative strategies are being developed to overcome this. nih.gov

Furthermore, enantioconvergent cross-coupling reactions represent a powerful strategy. In such a process, a racemic starting material (e.g., a secondary alkyl halide) can be coupled with 4-cyanophenylzinc bromide using a chiral catalyst to yield a single enantiomer of the product. researchgate.net This approach is highly atom-economical and synthetically valuable. Research into enantioselective cross-electrophile coupling, for instance between aryl halides and meso-epoxides, also opens new avenues for creating chiral β-arylcycloalkanols. wisc.edu

The development of bifunctional organocatalysts that can cooperatively activate both the organozinc reagent and the electrophile is another promising frontier for achieving high enantioselectivity in these transformations. nih.gov

Integration of 4-Cyanophenylzinc Bromide in Cascade and Multicomponent Reactions

Cascade (or tandem) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation by forming multiple chemical bonds in one pot. rsc.org Integrating organozinc reagents like 4-cyanophenylzinc bromide into these processes offers significant advantages in terms of atom economy and step efficiency.

In a cascade sequence, the initial product formed from a reaction involving 4-cyanophenylzinc bromide undergoes further spontaneous transformations. The high functional group tolerance of organozinc reagents is a key advantage, allowing for the design of complex tandem sequences. rsc.org

Multicomponent reactions, where three or more reactants combine in a single step, are particularly powerful for generating molecular diversity. The organometallic Mannich reaction is a prime example, where an amine, an aldehyde, and an organometallic reagent combine to form an α-branched amine. beilstein-journals.org The use of 4-cyanophenylzinc bromide as the nucleophilic component in such MCRs would provide direct access to complex amines containing the 4-cyanophenyl moiety. beilstein-journals.org Research has shown that alkylzinc bromides can be effectively used in three-component couplings, paving the way for the application of their aryl counterparts. beilstein-journals.org

Future opportunities lie in designing novel cascade and multicomponent reactions that specifically leverage the reactivity of 4-cyanophenylzinc bromide to access complex heterocyclic or polyfunctional scaffolds that would be difficult to synthesize through traditional stepwise methods.

Q & A

Q. What are the established synthetic protocols for preparing 4-cyanophenylzinc bromide, and how can its purity be validated?

- Methodology : 4-Cyanophenylzinc bromide is typically synthesized via transmetallation reactions. A common approach involves reacting 4-bromobenzonitrile with activated zinc metal in anhydrous tetrahydrofuran (THF) under inert conditions (argon/nitrogen). The reaction progress is monitored by observing gas evolution (H₂) and color changes.

- Purity Validation : After synthesis, purity is assessed using NMR spectroscopy (¹H, ¹³C) to confirm the absence of residual starting materials or byproducts. Quantitative analysis of zinc content can be performed via ICP-MS or titration with EDTA .

Q. How should 4-cyanophenylzinc bromide be handled and stored to ensure stability?

- Safety & Storage :

- Handling : Use in a fume hood with PPE (gloves, goggles). Avoid contact with moisture or oxygen, as the compound reacts violently with water (UN 3399, 4.3/PG 2 hazard classification).

- Storage : Store under inert gas (argon) at –20°C in flame-resistant containers. Solutions in THF or ether should be freshly prepared or stabilized with stabilizing ligands (e.g., TMEDA) .

Q. What spectroscopic techniques are recommended for characterizing 4-cyanophenylzinc bromide?

- Characterization :

- NMR : ¹H NMR in deuterated THF shows aromatic protons (δ 7.4–7.6 ppm) and absence of bromobenzonitrile peaks (δ 7.8 ppm).

- IR : Confirm the C≡N stretch (~2230 cm⁻¹) and Zn–C bonding (450–500 cm⁻¹).

- Elemental Analysis : Validate C, H, N, Zn, and Br percentages against theoretical values (C₇H₄BrNZn; MW 247.41 g/mol) .

Advanced Questions

Q. What mechanistic insights explain 4-cyanophenylzinc bromide’s reactivity in cross-coupling reactions?

- Reaction Mechanism : In Negishi or Kumada couplings, the zinc reagent acts as a nucleophile, transferring the 4-cyanophenyl group to palladium or nickel catalysts. The electron-withdrawing cyano group enhances electrophilicity at the zinc-bound carbon, facilitating transmetallation. Side reactions (e.g., homocoupling) are minimized by using low temperatures (<0°C) and ligand-accelerated catalysis (e.g., with dppf) .

Q. How can researchers optimize reaction yields when using 4-cyanophenylzinc bromide in sterically hindered systems?

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky substrates.

- Catalyst Tuning : Employ bulky phosphine ligands (e.g., PtBu₃) to prevent undesired β-hydride elimination.

- Stoichiometry : Use 1.2–1.5 equivalents of the zinc reagent to account for partial hydrolysis/oxidation .

Q. What analytical methods resolve contradictions in bromide byproduct quantification during reactions?

- Data Contradiction Analysis : Discrepancies in bromide levels (e.g., from hydrolysis) can arise due to interference from chloride ions or matrix effects.

- Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., borate at pH 9.3) to separate Br⁻ and Cl⁻ with a detection limit of 0.10 mg/L.

- Ion Chromatography : Use suppressed conductivity detection with an AS11-HC column for trace anion analysis .

Q. How does solvent choice impact the stability of 4-cyanophenylzinc bromide during prolonged reactions?

- Stability Studies :

- Ether vs. THF : THF stabilizes the reagent longer (48 hours at –20°C) due to stronger Zn–O coordination.

- Decomposition Pathways : Monitor via periodic ¹H NMR; decomposition products include Zn(OH)Br and 4-cyanophenol. Pre-drying solvents over molecular sieves reduces hydrolysis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.